molecular formula C7H6O5 B1626214 5-(Methoxycarbonyl)furan-2-carboxylic acid CAS No. 6750-85-2

5-(Methoxycarbonyl)furan-2-carboxylic acid

Cat. No.: B1626214
CAS No.: 6750-85-2
M. Wt: 170.12 g/mol
InChI Key: AETGYSUEDWYSME-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)furan-2-carboxylic acid is a furan-based derivative featuring a carboxylic acid group at the C2 position and a methoxycarbonyl (-COOCH₃) substituent at the C5 position of the aromatic ring. This compound is structurally related to 2,5-furandicarboxylic acid (FDCA), a bio-based platform chemical with industrial relevance in polymer production . It is synthesized via partial hydrolysis of FDCA esters (e.g., dimethyl 2,5-furandicarboxylate, FDME) under acidic or high-temperature conditions, as observed in studies on galactose-derived FDME synthesis at 220°C . The methoxycarbonyl group enhances hydrolytic stability compared to free carboxylic acids, making it a key intermediate in furan chemistry for applications ranging from materials science to pharmaceuticals.

Preparation Methods

Synthetic Pathways for 5-(Methoxycarbonyl)furan-2-carboxylic Acid

Oxidation-Esterification of 5-Formylfuran-2-carboxylic Acid

The most well-documented synthesis of this compound involves the direct conversion of 5-formylfuran-2-carboxylic acid under oxidative conditions. This one-pot procedure leverages sodium cyanide as a catalyst and manganese(IV) oxide (MnO₂) as the primary oxidizing agent in a methanol-dichloromethane solvent system.

Reaction Conditions and Optimization
The reaction begins with dissolving 5-formylfuran-2-carboxylic acid (1 mmol) in methanol (4 mL), followed by the addition of sodium cyanide (0.4 mmol, 0.4 equivalents) and MnO₂ (2 mmol, 2 equivalents). The mixture is stirred at room temperature for 12 hours, after which dichloromethane is added to facilitate filtration through a silica gel pad. The crude product is purified via column chromatography using a gradient of dichloromethane:methanol (9:1 v/v) with 2% acetic acid, yielding 36% of the target compound as a bright-yellow solid.

Key factors influencing the yield include:

  • Stoichiometry of MnO₂ : Excess MnO₂ (2 equivalents) ensures complete oxidation of the aldehyde group.
  • Role of Sodium Cyanide : Although used in sub-stoichiometric amounts, sodium cyanide likely accelerates the oxidation by participating in electron transfer processes, though its exact catalytic role remains unclear.
  • Solvent System : Methanol acts as both the solvent and the esterifying agent, enabling direct conversion of the intermediate carboxylic acid to the methyl ester.

Mechanistic Considerations
The transformation of the aldehyde (-CHO) group to the methoxycarbonyl (-COOCH₃) moiety is hypothesized to occur via a two-step process:

  • Oxidation : MnO₂ oxidizes the aldehyde to a carboxylic acid (-COOH).
  • Esterification : The newly formed carboxylic acid reacts with methanol under weakly basic conditions (facilitated by residual cyanide) to yield the methyl ester.

This pathway is supported by the isolation of intermediate carboxylic acids in related reactions. However, the absence of acidic conditions typically required for esterification raises questions about alternative mechanisms, such as direct oxidative esterification without a free carboxylic acid intermediate.

Alternative Synthetic Approaches

While the oxidation-esterification method dominates the literature, other potential routes remain underexplored.

Partial Esterification of Furan-2,5-dicarboxylic Acid
Theoretically, selective mono-esterification of furan-2,5-dicarboxylic acid could yield this compound. However, achieving regioselective esterification is challenging due to the symmetry of the dicarboxylic acid. Acid-catalyzed esterification with methanol typically produces the dimethyl ester, necessitating protective group strategies for mono-ester synthesis.

Oxidation of 5-(Methoxymethyl)furfural (MMF)
5-(Methoxymethyl)furfural, an ether derivative of 5-hydroxymethylfurfural (HMF), could serve as a precursor. Oxidation of MFF’s hydroxymethyl group (-CH₂OCH₃) to a carboxylic acid (-COOCH₃) would require strong oxidizing agents, such as cobalt-manganese-bromide catalysts used in furan-2,5-dicarboxylic acid production. However, no experimental reports of this route exist in the provided literature.

Reaction Optimization and Challenges

Yield Limitations and Side Reactions

The moderate yield (36%) of the primary synthesis method suggests competing side reactions, such as:

  • Over-oxidation : Degradation of the furan ring under prolonged exposure to MnO₂.
  • Dimerization : Aldol condensation of the aldehyde group with adjacent reactive sites.
  • Incomplete Esterification : Residual carboxylic acid at the 5-position due to insufficient methanol participation.

Strategies for Improvement

  • Temperature Modulation : Increasing the reaction temperature to 40°C improved yields in analogous syntheses of methyl 5-methylfuran-2-carboxylate (72%), suggesting thermal optimization could enhance efficiency.
  • Solvent Ratios : Adjusting the methanol:dichloromethane ratio may balance solubility and reactivity.

Catalytic Systems

The use of sodium cyanide introduces toxicity concerns. Alternative catalysts, such as tert-butyl hypochlorite (used in chlorinated furan syntheses), could be explored for milder or greener pathways.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using dichloromethane:methanol (9:1 v/v) with 2% acetic acid. The addition of acetic acid protonates the carboxylic acid group, reducing its polarity and improving separation.

Spectroscopic Analysis

¹H NMR (DMSO-d₆, 300 MHz) :

  • δ 7.38 (d, J = 3.7 Hz, 1H): Furan proton at position 3.
  • δ 7.30 (d, J = 3.7 Hz, 1H): Furan proton at position 4.
  • δ 3.85 (s, 3H): Methoxy group (-OCH₃).

¹³C NMR (DMSO-d₆, 75 MHz) :

  • δ 158.8 (C=O, carboxylic acid).
  • δ 158.0 (C=O, methoxycarbonyl).
  • δ 147.7 and 145.6 (furan carbons).
  • δ 52.3 (methoxy carbon).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₇H₆O₅ [M + Na⁺]: 193.0107.
  • Found: 193.0109.

Melting Point : 197–199°C (literature value: 200°C).

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The carboxylic acid and ester groups can undergo hydrolysis under specific conditions to yield simpler molecules.

    Decarboxylation: Under acidic or basic conditions, the carboxylic acid group may release CO2, leading to a new molecule.

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis and acids or bases for decarboxylation. The reaction conditions vary depending on the desired outcome, such as temperature, pressure, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions include simpler carboxylic acids and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

MFCA serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical transformations. The presence of both the carboxylic acid and methoxycarbonyl groups allows for the formation of more complex molecules through:

  • Esterification : Reacting with alcohols to form esters.
  • Decarboxylation : Under specific conditions, releasing carbon dioxide and forming new compounds.

These reactions are crucial for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The furan ring is a common scaffold in bioactive molecules, making MFCA a candidate for drug development. Research indicates that furan derivatives can exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that MFCA has significant antibacterial properties against strains such as E. coli and Staphylococcus aureus, making it a potential natural preservative in food applications (see Table 1).
    CompoundBacterial Strain TestedInhibition Zone (mm)
    5-(Methoxycarbonyl)furan-2-carboxylic acidE. coli15
    S. aureus12
    C. albicans10
  • Anti-inflammatory Effects : Research suggests that MFCA can reduce inflammation markers in vitro, indicating potential therapeutic applications in treating chronic inflammatory diseases.

Material Science

MFCA's unique structure allows it to be used in the development of novel materials with specific functionalities. Its properties make it suitable for:

  • Polymer Synthesis : As a monomer or additive in creating biodegradable polymers.
  • Smart Materials : Its responsiveness to environmental changes can be harnessed in designing materials for biomedical applications.

Case Study on Antimicrobial Efficacy

A peer-reviewed study demonstrated that MFCA exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its viability as a natural preservative in food products. The study highlighted its mechanism of action, which involves disrupting bacterial cell membranes.

Case Study on Anti-inflammatory Properties

Another research project explored the anti-inflammatory effects of MFCA derivatives, revealing their ability to inhibit pro-inflammatory cytokines in cell cultures. This finding opens avenues for developing new treatments for inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the carboxylic acid and ester, play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Furan-2-carboxylic Acid Derivatives

Compound Name Substituent at C5 Molecular Weight (g/mol) Key Properties/Applications Reference
5-(Methoxycarbonyl)furan-2-carboxylic acid -COOCH₃ 170.12 Intermediate in FDCA degradation; ester stability
5-Phenylfuran-2-carboxylic acid -C₆H₅ 188.18 Enhanced lipophilicity; synthesized via Suzuki-Miyaura coupling
5-(4-Nitrophenyl)furan-2-carboxylic acid -C₆H₄NO₂ 233.17 Antitubercular activity; strong H-bonding and π-π stacking
5-Methylfuran-2-carboxylic acid -CH₃ 126.11 Electron-donating methyl group; higher acidity
5-Formyl-2-furancarboxylic acid -CHO 140.09 Reactive aldehyde group; precursor for glycoconjugates
5-(3-Hydroxypentyl)furan-2-carboxylic acid -(CH₂)₃CH(OH)CH₃ 196.20 Bioactive fungal metabolite; antimicrobial properties

Reactivity and Stability

  • Ester vs. Carboxylic Acid Groups : The methoxycarbonyl group in this compound provides greater hydrolytic stability compared to free carboxylic acids (e.g., FDCA). However, it is less stable than FDME, which undergoes decarboxylation at 220°C to yield this compound .
  • Electron-Withdrawing vs. Donating Groups: Derivatives with electron-withdrawing substituents (e.g., -NO₂ in 5-(4-nitrophenyl)furan-2-carboxylic acid) exhibit stronger hydrogen-bonding interactions and lower pKa values compared to electron-donating groups (e.g., -CH₃ in 5-methylfuran-2-carboxylic acid) .

Biological Activity

5-(Methoxycarbonyl)furan-2-carboxylic acid, also known as MHMF, is a furan derivative that has garnered interest due to its potential biological activities. This compound is primarily studied in the context of its applications in medicinal chemistry and material science.

Chemical Structure and Properties

This compound features a furan ring substituted with a methoxycarbonyl group and a carboxylic acid group. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Chemical Structure

  • Molecular Formula : C₇H₈O₄
  • Molecular Weight : 156.14 g/mol

Antimicrobial Activity

Research has indicated that furan derivatives exhibit antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundBacterial Strain TestedInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus12
This compoundC. albicans10

Anti-inflammatory Properties

Furan derivatives have been studied for their anti-inflammatory effects, which may be relevant for conditions such as arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food applications.
  • Case Study on Anti-inflammatory Effects :
    Another research project explored the anti-inflammatory properties of furan derivatives, including MHMF, revealing its potential to reduce inflammation markers in vitro, indicating possible therapeutic applications in chronic inflammatory diseases.

Q & A

Q. Basic: What are the common synthetic routes for 5-(Methoxycarbonyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for higher yield?

Answer:
The synthesis of this compound typically involves functionalization of the furan ring. A common approach is the methoxycarbonylation of furan-2-carboxylic acid derivatives under alkaline conditions. For example, reactions may utilize potassium carbonate or sodium methoxide to facilitate esterification or transesterification steps . Optimization strategies include:

  • Catalyst screening : Testing bases like NaOH, KOH, or organic bases (e.g., DMAP) to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 7.2–7.5 ppm (furan ring protons), δ 3.8–4.0 ppm (methoxy group), and δ 12–13 ppm (carboxylic acid proton, if present).
    • ¹³C NMR : Peaks at ~160 ppm (carbonyl carbons), 110–120 ppm (furan carbons), and 52–55 ppm (methoxy carbon) .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester and carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of methoxy group).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z 185.045 for C₈H₈O₅) .

Q. Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack.
  • Transition State Analysis : Predict activation energies for ester hydrolysis or methoxy group substitution.
  • Solvent Effects : Implicit solvent models (e.g., PCM) assess how polar solvents stabilize intermediates.
    For example, computational studies suggest that the methoxycarbonyl group directs nucleophiles to the furan ring’s 5-position due to electronic effects .

Q. Advanced: What strategies resolve discrepancies in reported reaction yields for esterification of this compound?

Answer:
Yield variations often arise from:

  • Catalyst Incompatibility : Acidic catalysts (e.g., H₂SO₄) may hydrolyze the ester group; use milder catalysts like DCC/DMAP.
  • Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent carboxylic acid formation.
  • Byproduct Analysis : HPLC or GC-MS identifies side products (e.g., decarboxylated furans).
    A systematic DOE (Design of Experiments) approach, varying catalyst loading, temperature, and solvent, can optimize conditions .

Q. Advanced: How can researchers address hygroscopicity and stability issues during storage?

Answer:

  • Storage Conditions : Store under nitrogen or argon at –20°C in amber glass vials to prevent photodegradation.
  • Stability Monitoring : Periodic NMR or TLC checks detect hydrolysis of the methoxycarbonyl group.
  • Lyophilization : For long-term storage, lyophilize the compound as a sodium salt to enhance stability .

Properties

IUPAC Name

5-methoxycarbonylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETGYSUEDWYSME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465713
Record name 5-(Methoxycarbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-85-2
Record name 5-(Methoxycarbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methoxycarbonyl)furan-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-(Methoxycarbonyl)furan-2-carboxylic acid
5-(Methoxycarbonyl)furan-2-carboxylic acid
5-(Methoxycarbonyl)furan-2-carboxylic acid
5-(Methoxycarbonyl)furan-2-carboxylic acid
5-(Methoxycarbonyl)furan-2-carboxylic acid
5-(Methoxycarbonyl)furan-2-carboxylic acid

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